1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-4-33-21-11-12-24-22(14-21)26-23(15-27-24)25(18-6-9-19(10-7-18)30(31)32)28-29(26)20-8-5-16(2)17(3)13-20/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZSIOPVRNDUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure
The compound belongs to the class of pyrazoloquinolines, characterized by a pyrazole ring fused with a quinoline structure. Its molecular formula is and it features distinct functional groups that contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of pyrazoloquinolines exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 6.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound affects key signaling pathways that regulate cell growth and apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication processes.
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal assessed the efficacy of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
- Clinical Implications for Inflammation : Another study explored the use of this compound in a model of rheumatoid arthritis, demonstrating a reduction in joint swelling and pain scores among treated animals.
Comparison with Similar Compounds
Comparison with Similar Pyrazoloquinoline Derivatives
Structural and Functional Group Variations
Key structural differences among analogs lie in substituent types, positions, and the pyrazoloquinoline core ([4,3-c] vs. [3,4-b]). These modifications significantly impact biological activity and physicochemical properties.
Table 1: Structural and Molecular Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
